Tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate;hydrochloride
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Overview
Description
Tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate;hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl ester group, a difluorinated tetrahydronaphthalene moiety, and an amino pentanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate;hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydronaphthalene Moiety: The starting material, 6,8-difluoro-1,2,3,4-tetrahydronaphthalene, is synthesized through a series of fluorination and hydrogenation reactions.
Amination: The tetrahydronaphthalene derivative is then reacted with an appropriate amine to introduce the amino group.
Esterification: The resulting amino compound is esterified with tert-butyl 2-bromopentanoate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The difluorinated positions on the tetrahydronaphthalene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules. Its difluorinated tetrahydronaphthalene moiety is particularly useful in this context.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate;hydrochloride involves its interaction with specific molecular targets. The difluorinated tetrahydronaphthalene moiety may interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-[(6,8-dichloro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate;hydrochloride
- Tert-butyl 2-[(6,8-dibromo-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate;hydrochloride
- Tert-butyl 2-[(6,8-dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate;hydrochloride
Uniqueness
The uniqueness of tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate;hydrochloride lies in its difluorinated tetrahydronaphthalene moiety. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its stability and reactivity compared to its chloro, bromo, or methyl analogs.
Properties
Molecular Formula |
C19H28ClF2NO2 |
---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate;hydrochloride |
InChI |
InChI=1S/C19H27F2NO2.ClH/c1-5-6-17(18(23)24-19(2,3)4)22-14-8-7-12-9-13(20)10-16(21)15(12)11-14;/h9-10,14,17,22H,5-8,11H2,1-4H3;1H |
InChI Key |
XMADDNFHCBQKTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OC(C)(C)C)NC1CCC2=C(C1)C(=CC(=C2)F)F.Cl |
Origin of Product |
United States |
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